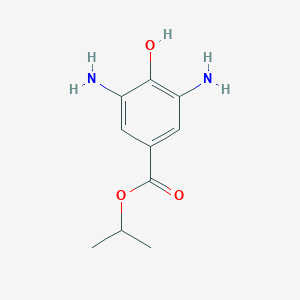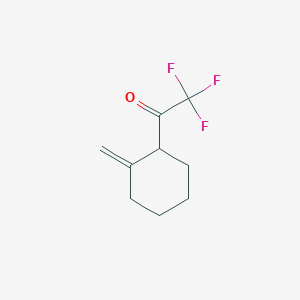
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one, also known as TF-MCH, is a chemical compound that has been gaining attention in the field of scientific research for its potential applications. This compound is a ketone derivative of cyclohexylamine and has a unique chemical structure that makes it an interesting subject for further study. In
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to increase the activity of the sigma-1 receptor, which may lead to an increase in the release of certain neurotransmitters and the modulation of ion channels.
生化和生理效应
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has also been found to modulate the activity of ion channels, which may have implications for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one also has a unique chemical structure that makes it an interesting subject for further study. However, there are also limitations to its use in lab experiments. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models are not well characterized.
未来方向
There are several future directions for research on 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. Another area of interest is the investigation of the effects of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one on different cell types and in vivo models. Additionally, the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression warrant further investigation.
合成方法
The synthesis of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one involves the reaction of 2,2,2-trifluoroacetophenone with 2-methylcyclohexanone in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions and yields 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
属性
CAS 编号 |
163882-74-4 |
|---|---|
产品名称 |
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one |
分子式 |
C9H11F3O |
分子量 |
192.18 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
InChI 键 |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
规范 SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
同义词 |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



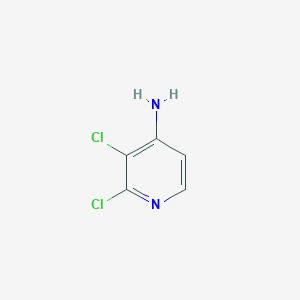
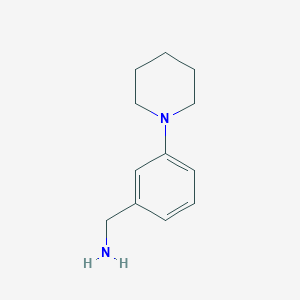
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
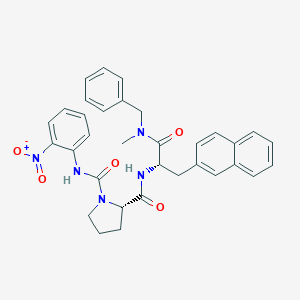
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
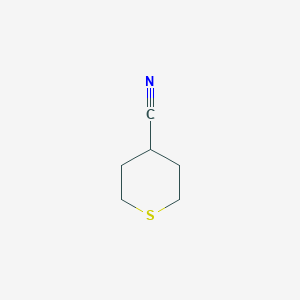
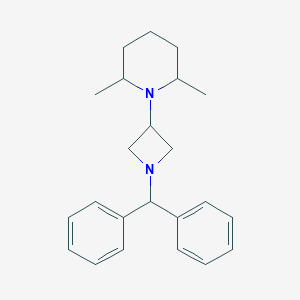
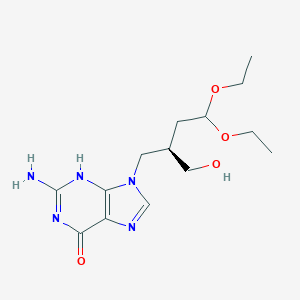
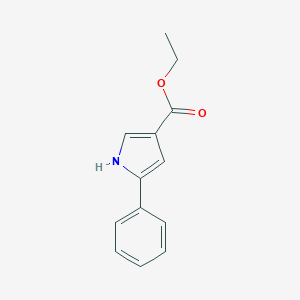
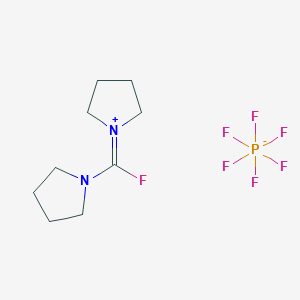
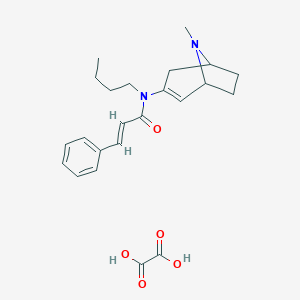
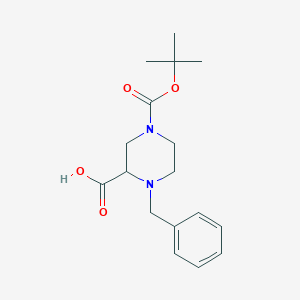
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
